molecular formula C24H25N7O2 B2592949 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235624-13-1

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2592949
CAS No.: 1235624-13-1
M. Wt: 443.511
InChI Key: IIIGOUMSHPHPOO-UHFFFAOYSA-N
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Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates several functional groups, including imidazole, oxadiazole, pyridine, and piperazine

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound’s imidazole and piperazine moieties are of particular interest due to their presence in many biologically active molecules. It can be used in the design of enzyme inhibitors and receptor modulators .

Medicine

The imidazole ring is known for its antimicrobial and antifungal properties, while the piperazine ring is found in many psychoactive drugs .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Future Directions

The future directions for research into imidazole-containing compounds are vast, given their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs , and there are many commercially available drugs in the market which contains 1, 3-diazole ring .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to show both acidic and basic properties . This amphoteric nature allows it to participate in a wide range of biochemical reactions .

Cellular Effects

The compound has been shown to have different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which can interact differently with biomolecules .

Temporal Effects in Laboratory Settings

Over time, the effects of the compound can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can be achieved through a multi-step process involving the formation of each functional group followed by their assembly into the final compound. Common synthetic methods for imidazole-containing compounds include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The piperazine and pyridine rings are typically introduced through nucleophilic substitution reactions and cyclization processes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-imidazol-1-yl)phenyl)methanone: Lacks the piperazine and oxadiazole rings, making it less versatile.

    (4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone: Lacks the imidazole ring, reducing its potential biological activity.

Uniqueness

The combination of imidazole, oxadiazole, pyridine, and piperazine rings in (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone makes it unique

Properties

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-2-22-27-23(28-33-22)20-7-8-21(26-15-20)30-11-13-31(14-12-30)24(32)19-5-3-18(4-6-19)16-29-10-9-25-17-29/h3-10,15,17H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIGOUMSHPHPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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